molecular formula C12H11FN2O2S2 B3123803 Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-19-3

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B3123803
CAS No.: 312922-19-3
M. Wt: 298.4 g/mol
InChI Key: OYTRMDPBEUNBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a fluorinated dihydrothiazole derivative characterized by a 2-fluorophenyl substituent at position 3, a thioxo group at position 2, and an ethyl carboxylate moiety at position 3. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence electronic properties, impacting binding interactions with biological targets .

Properties

IUPAC Name

ethyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTRMDPBEUNBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144187
Record name Ethyl 4-amino-3-(2-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-19-3
Record name Ethyl 4-amino-3-(2-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312922-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-3-(2-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluoroaniline with carbon disulfide and ethyl chloroacetate in the presence of a base to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the functional groups present in the compound allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the phenyl ring and modifications to the thiazole core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Structural Analogues

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 2-fluorophenyl C₁₂H₁₀FN₂O₂S₂ 312.32 312922-29-5
Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-nitrophenyl C₁₂H₁₀N₃O₄S₂ 340.35 312922-32-0
Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3,4-dichlorophenyl C₁₂H₁₀Cl₂N₂O₂S₂ 349.26 312922-18-2
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-chlorophenyl C₁₂H₁₀ClN₂O₂S₂ 313.80 1399851-50-3

Physicochemical Properties

  • Lipophilicity : The 2-fluorophenyl derivative exhibits moderate lipophilicity (logP ~2.5), whereas the 4-nitrophenyl analog is more polar (logP ~1.8) due to the nitro group’s strong electron-withdrawing nature .
  • Thermal Stability : Fluorinated derivatives generally show higher thermal stability (decomposition >160°C) compared to nitro-substituted analogs (decomposition ~150°C) .

Spectral Characterization

  • IR Spectroscopy : The thioxo (C=S) stretch appears at ~1250 cm⁻¹ across all analogs. Fluorinated derivatives show a distinct C-F absorption at ~1100 cm⁻¹ .
  • NMR : The 2-fluorophenyl substituent in the target compound causes deshielding of adjacent protons (δ ~7.2–7.5 ppm in ¹H NMR), whereas nitro groups induce downfield shifts (δ ~8.1–8.3 ppm) .

Biological Activity

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound characterized by a thiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical formula for this compound is C12H11FN2O2S2C_{12}H_{11}FN_{2}O_{2}S_{2} with a CAS number of 312922-19-3. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Weight281.35 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point476.5 ± 55.0 °C at 760 mmHg
Flash Point242.0 ± 31.5 °C

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazole derivatives, this compound demonstrated an IC50 value of approximately 20μg/mL20\mu g/mL against Staphylococcus aureus and Escherichia coli, indicating moderate to high activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. The thiazole ring's structural characteristics contribute to its ability to interact with biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A detailed study reported that this compound exhibited significant cytotoxic effects against various cancer cell lines including:

Cell LineIC50 (µg/mL)
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)18.0

These results suggest that the compound could serve as a lead for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in microbial resistance and tumor growth.

Interaction with Biological Targets

The thiazole ring facilitates interactions through hydrophobic contacts and hydrogen bonding with target proteins. Such interactions can inhibit enzyme activity or disrupt cellular processes critical for pathogen survival or cancer cell proliferation .

Research Applications

This compound is not only relevant in medicinal chemistry but also finds applications in:

  • Drug Development: As a candidate for new antimicrobial and anticancer drugs.
  • Material Science: In the synthesis of materials with specific properties such as corrosion resistance.

Q & A

Basic: What are the most reliable synthetic routes for Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how can reaction purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-fluorophenyl isothiocyanate with ethyl 4-amino-5-carboxylate-thiazole precursors under basic conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Purity optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution). Post-synthesis, confirm purity using HPLC (≥95%) and elemental analysis .
  • Critical parameters : Temperature control (60–80°C) and stoichiometric excess of the 2-fluorophenyl moiety to drive cyclization .

Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

Discrepancies between experimental NMR and computational models often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:

  • Variable-temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures (e.g., –40°C in CDCl₃) .
  • DFT calculations : Use B3LYP/6-31G(d) to simulate solvent effects (e.g., DMSO vs. chloroform) and compare with experimental 1H^{1}\text{H}-/13C^{13}\text{C}-NMR shifts. Adjust for systematic errors via scaling factors .
  • Example : For the 2-thioxo group, computational models may underestimate deshielding effects by ~0.3 ppm; iterative refinement aligns theory with experimental data .

Basic: What characterization techniques are essential for confirming the structure of this thiazole derivative?

  • NMR spectroscopy : 1H^{1}\text{H}-NMR confirms the 2-fluorophenyl moiety (δ 7.2–7.5 ppm, multiplet) and thioxo group (δ 2.8–3.1 ppm, singlet). 19F^{19}\text{F}-NMR detects fluorine environments (δ –110 to –115 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 339.08) and fragmentation patterns (e.g., loss of COOEt group at m/z 267) .
  • Elemental analysis : Theoretical C: 49.41%, H: 3.57%, N: 8.27%; experimental deviations >0.3% indicate impurities .

Advanced: What strategies are effective in optimizing the compound’s bioactivity through structural modifications?

  • Functional group tuning :
    • Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity and target binding .
    • Modify the ethyl carboxylate to a methyl ester to improve membrane permeability (logP increase by ~0.5 units) .
  • Biological assays :
    • Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli). Correlate activity with Hammett σ values of substituents .
    • Use molecular docking (AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR). Prioritize derivatives with ∆G ≤ –8.0 kcal/mol .

Basic: How can researchers mitigate synthetic challenges such as low yields in the final cyclization step?

  • Catalyst screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization (yield increase from 45% to 72%) .

  • Solvent effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor intramolecular cyclization over side reactions .

  • Workflow example :

    StepConditionYield
    Cyclization (DMF)80°C, 12h45%
    Cyclization (toluene + ZnCl₂)100°C, 6h72%

Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate bioavailability (e.g., TPSA ~90 Ų suggests moderate permeability) and toxicity (AMES test for mutagenicity) .
  • Metabolic stability : Simulate cytochrome P450 interactions via StarDrop’s P450 Module. Prioritize derivatives with >50% remaining after 30-min incubation .
  • Example : The parent compound has a predicted hepatic clearance of 12 mL/min/kg, indicating moderate metabolic stability .

Basic: How should researchers handle discrepancies in elemental analysis results post-synthesis?

  • Recrystallization : Purify using ethanol/water (3:1) to remove inorganic salts (common contaminants in thiazole syntheses) .
  • Validation : Cross-check with combustion analysis (e.g., CHNS-O analyzer). Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.4% .
  • Case study : A sample with 49.0% C (theoretical 49.41%) and 3.4% H (theoretical 3.57%) passed after recrystallization .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Thioxo group activation : The 2-thioxo moiety acts as a soft nucleophile, attacking electrophilic carbons in SNAr reactions. Kinetic studies (UV-Vis monitoring) show rate constants of ~0.05 s⁻¹ in DMSO .
  • Steric effects : The 2-fluorophenyl group hinders approach from the ortho position, favoring para-substitution in aryl coupling reactions .
  • Computational support : NBO analysis confirms charge localization (–0.45 e) on the sulfur atom, driving reactivity .

Basic: What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and goggles (splash risk due to thiol byproducts) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., H₂S detected via gas sensors) .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound?

  • Variable substituents : Synthesize analogs with halogens (-F, -Cl), alkyl groups (-CH₃), and electron donors (-OCH₃) at the 3-position .

  • Biological endpoints :

    • Measure IC₅₀ in enzyme inhibition assays (e.g., COX-2).
    • Correlate logP with cellular uptake (e.g., Caco-2 permeability assay) .
  • Data table example :

    DerivativeR GroupIC₅₀ (COX-2, μM)logP
    Parent-F12.32.1
    -CF₃-CF₃8.72.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.